molecular formula C17H26N2O4 B4521925 1-methyl-N-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxamide

1-methyl-N-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxamide

Cat. No.: B4521925
M. Wt: 322.4 g/mol
InChI Key: MTZNESIXHJEKRW-UHFFFAOYSA-N
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Description

1-methyl-N-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.18925731 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation : This study explores the use of piperidines with ester functionality in palladium-catalyzed aminocarbonylation, demonstrating the synthesis of carboxamides and ketocarboxamides. Such methodologies are critical for developing novel compounds with potential pharmacological activities (Takács et al., 2014).

  • Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Agents : This research highlights the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. The study underscores the compound's utility in generating new pharmacologically active agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Agents from 1,4-disubstituted 1,2,3-Triazole Derivatives : A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid were synthesized and evaluated for their antimicrobial activities, highlighting the compound's role in developing new antimicrobial agents (Jadhav et al., 2017).

  • Optical Limiting Material from Piperidine Derivatives : The study focuses on the structural, mechanical, thermal, and nonlinear optical properties of a piperidine derivative, indicating its potential as an efficient optical limiting material for laser device applications. This research opens up new avenues for the application of piperidine derivatives in material science (Prathebha et al., 2022).

Pharmacological Applications

  • Soluble Epoxide Hydrolase Inhibitors : The identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening underscores the compound's relevance in pharmacological research, particularly in exploring treatments for diseases influenced by epoxide hydrolase activity (Thalji et al., 2013).

Properties

IUPAC Name

1-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-19-9-5-6-13(11-19)17(20)18-10-12-7-8-14(21-2)16(23-4)15(12)22-3/h7-8,13H,5-6,9-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZNESIXHJEKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)NCC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.